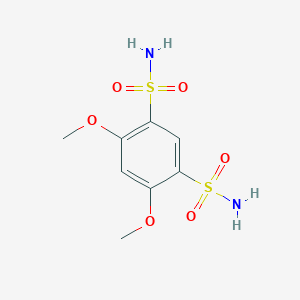
4,6-Dimethoxy-1,3-benzenedisulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dimethoxy-1,3-benzenedisulfonamide, also known as DBDS, is a sulfonamide compound that has been extensively researched for its various applications in the field of science. DBDS has been synthesized through various methods and has been found to have a wide range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 4,6-Dimethoxy-1,3-benzenedisulfonamide is not well understood. However, it has been suggested that 4,6-Dimethoxy-1,3-benzenedisulfonamide acts as a Lewis acid catalyst, which is responsible for its catalytic activity in various chemical reactions.
Biochemical and Physiological Effects:
4,6-Dimethoxy-1,3-benzenedisulfonamide has been found to have various biochemical and physiological effects. 4,6-Dimethoxy-1,3-benzenedisulfonamide has been shown to inhibit the growth of various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli. 4,6-Dimethoxy-1,3-benzenedisulfonamide has also been found to have anticancer activity and has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using 4,6-Dimethoxy-1,3-benzenedisulfonamide in lab experiments is its high catalytic activity. 4,6-Dimethoxy-1,3-benzenedisulfonamide has been found to be an effective catalyst in various chemical reactions, and its use can significantly reduce the reaction time and increase the yield of the desired product. However, one of the limitations of using 4,6-Dimethoxy-1,3-benzenedisulfonamide in lab experiments is its toxicity. 4,6-Dimethoxy-1,3-benzenedisulfonamide has been found to be toxic to various biological systems, and its use should be limited to well-controlled experiments.
Direcciones Futuras
There are various future directions for the research of 4,6-Dimethoxy-1,3-benzenedisulfonamide. One of the significant future directions is the synthesis of new 4,6-Dimethoxy-1,3-benzenedisulfonamide derivatives with improved catalytic activity and reduced toxicity. Another future direction is the exploration of the mechanism of action of 4,6-Dimethoxy-1,3-benzenedisulfonamide, which can provide valuable insights into its catalytic activity and biochemical and physiological effects. Additionally, the application of 4,6-Dimethoxy-1,3-benzenedisulfonamide in the synthesis of novel organic compounds with potential biological activity is another future direction for research.
Conclusion:
In conclusion, 4,6-Dimethoxy-1,3-benzenedisulfonamide is a sulfonamide compound that has been extensively researched for its various scientific research applications. 4,6-Dimethoxy-1,3-benzenedisulfonamide has been synthesized through various methods and has been found to have a wide range of biochemical and physiological effects. 4,6-Dimethoxy-1,3-benzenedisulfonamide has been shown to be an effective catalyst in various chemical reactions, and its use can significantly reduce the reaction time and increase the yield of the desired product. However, its toxicity should be considered in any lab experiments. Future research directions for 4,6-Dimethoxy-1,3-benzenedisulfonamide include the synthesis of new derivatives, exploration of the mechanism of action, and the application of 4,6-Dimethoxy-1,3-benzenedisulfonamide in the synthesis of novel organic compounds with potential biological activity.
Métodos De Síntesis
4,6-Dimethoxy-1,3-benzenedisulfonamide can be synthesized through various methods, including the reaction of 4,6-dimethoxy-1,3-benzenedisulfonyl chloride with ammonia or the reaction of 4,6-dimethoxy-1,3-benzenedisulfonyl chloride with an amine. The reaction of 4,6-dimethoxy-1,3-benzenedisulfonyl chloride with ammonia yields 4,6-Dimethoxy-1,3-benzenedisulfonamide and ammonium chloride. The reaction of 4,6-dimethoxy-1,3-benzenedisulfonyl chloride with an amine yields 4,6-Dimethoxy-1,3-benzenedisulfonamide and an amine hydrochloride.
Aplicaciones Científicas De Investigación
4,6-Dimethoxy-1,3-benzenedisulfonamide has been extensively researched for its various scientific research applications. One of the most significant applications of 4,6-Dimethoxy-1,3-benzenedisulfonamide is its use as a catalyst in various chemical reactions. 4,6-Dimethoxy-1,3-benzenedisulfonamide has been found to be an effective catalyst in the synthesis of various organic compounds, including benzimidazoles, 1,2,4-triazoles, and quinazolines.
Propiedades
Fórmula molecular |
C8H12N2O6S2 |
|---|---|
Peso molecular |
296.3 g/mol |
Nombre IUPAC |
4,6-dimethoxybenzene-1,3-disulfonamide |
InChI |
InChI=1S/C8H12N2O6S2/c1-15-5-3-6(16-2)8(18(10,13)14)4-7(5)17(9,11)12/h3-4H,1-2H3,(H2,9,11,12)(H2,10,13,14) |
Clave InChI |
WPTORNSMLBYTKH-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1S(=O)(=O)N)S(=O)(=O)N)OC |
SMILES canónico |
COC1=CC(=C(C=C1S(=O)(=O)N)S(=O)(=O)N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-([1,1'-Biphenyl]-4-yloxy)-3-[4-(4-chlorophenyl)-1-piperazinyl]-2-propanol](/img/structure/B245520.png)
![1-[(2,4-dimethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B245524.png)
![Ethyl 1-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B245526.png)




![Ethyl 4-[(2,5-dichloro-4-ethoxyphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B245540.png)
![1,4-Bis[(5-ethyl-2-methoxyphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B245546.png)
![1,4-Bis[(4-ethoxy-3-methylphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B245547.png)

![1-(2,3-Dimethylphenyl)-4-[(3-ethoxy-4-fluorophenyl)sulfonyl]piperazine](/img/structure/B245564.png)
